Product packaging for 4-(Methoxymethyl)isoindoline(Cat. No.:)

4-(Methoxymethyl)isoindoline

Cat. No.: B8505835
M. Wt: 163.22 g/mol
InChI Key: VHCPWIQNWTZWDD-UHFFFAOYSA-N
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Description

Overview of the Isoindoline (B1297411) Chemical Scaffold in Contemporary Chemical Research

The isoindoline skeleton, a fused benzopyrrole ring system, and its oxidized counterpart, isoindolinone, are considered "privileged structures" in medicinal chemistry. rsc.org These frameworks are ubiquitous structural motifs found in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse and potent biological activities. rsc.orgnih.gov Natural products containing the isoindoline or isoindolinone core have been identified with antiplatelet, antibacterial, anticancer, and antiviral properties. rsc.orgnih.gov

The isoindoline ring system is a versatile scaffold for several reasons:

Structural Rigidity and Three-Dimensionality: Its bicyclic nature provides a defined and rigid framework that can be strategically decorated with functional groups to optimize interactions with biological targets.

Presence in Bioactive Molecules: The isoindoline motif is a core component of numerous biologically active compounds, including lenalidomide, a drug used to treat multiple myeloma, and hericenone B, an antiplatelet aggregation agent. rsc.org

Synthetic Accessibility: Advances in synthetic methodologies have enabled the efficient construction and modification of the isoindoline skeleton. rsc.orgucl.ac.uk Methods such as ruthenium-catalyzed alkyne cyclotrimerization and intramolecular hydroamidation have been developed to create substituted isoindolines. ucl.ac.ukresearchgate.net

Researchers frequently modify the isoindoline scaffold, particularly at the N-benzylic (C3) position, as these modifications significantly influence biological activity. rsc.org This highlights the importance of developing synthetic routes to variously substituted isoindolines to explore their structure-activity relationships in drug discovery programs. nih.gov

Role and Reactivity of the Methoxymethyl Protecting/Functional Group in Organic Synthesis

The methoxymethyl (MOM) group (CH₃OCH₂–) is a widely employed protecting group in organic synthesis, primarily for hydroxyl (–OH) and amino (–NH) functional groups. adichemistry.comyoutube.com Its popularity stems from a favorable balance of stability and reactivity, allowing it to mask a reactive site during a synthetic sequence and then be removed under specific conditions. adichemistry.comchemistrytalk.org

The MOM group is an ether, specifically an acetal, which dictates its chemical behavior. adichemistry.com It is typically introduced by reacting an alcohol or amine with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Alternative reagents for its installation include dimethoxymethane (B151124) (methylal) with an acid catalyst. adichemistry.comwikipedia.org

The key features of the MOM group are summarized in the table below:

FeatureDescriptionCitations
Stability Stable across a broad pH range (approx. 4 to 12). adichemistry.com It is inert to many oxidizing and reducing agents, bases, nucleophiles, and electrophiles. adichemistry.com adichemistry.com
Lability Sensitive to acidic conditions. adichemistry.comchemistrytalk.org It can be cleaved by hydrolysis in the presence of acids like hydrochloric acid (HCl) or with Lewis acids. adichemistry.comwikipedia.org adichemistry.comchemistrytalk.orgwikipedia.org
Chemoselectivity The reactivity of MOM ethers can be influenced by their chemical environment. For instance, MOM ethers on aromatic rings show different reactivity compared to those on aliphatic chains. acs.org Steric factors also play a role, with increased steric congestion sometimes facilitating cleavage. tandfonline.com acs.orgtandfonline.com

The MOM group's function is to prevent an alcohol or amine from participating in unwanted reactions. For example, it can protect a hydroxyl group while a Grignard reaction is performed on another part of the molecule. adichemistry.com Once the desired transformation is complete, the MOM group is typically removed via acid-catalyzed hydrolysis to regenerate the original functional group. adichemistry.comtandfonline.com

Identification of Key Research Gaps and Opportunities Pertaining to 4-(Methoxymethyl)isoindoline

Despite the clear importance of both the isoindoline scaffold and the MOM group, dedicated research into the specific compound this compound is notably absent from the current scientific literature. This absence creates several distinct research gaps and corresponding opportunities. A research gap is an unexplored or unresolved area where knowledge is lacking. jamaleo.comlitmaps.com

Research Gap TypeDescription of Gap and Opportunity for this compound
Classic Literature / Knowledge Gap There is a fundamental lack of published data on the synthesis, characterization, and reactivity of this compound. jamaleo.com Research is needed to develop and optimize synthetic routes to this specific isomer and to thoroughly document its physical and chemical properties (e.g., NMR, IR, melting point).
Methodological Gap While general methods for creating isoindolines and for introducing MOM groups exist, methods optimized for the regioselective synthesis of the 4-substituted isomer have not been reported. ucl.ac.uklennartnacke.com An opportunity exists to explore and develop novel synthetic strategies that provide selective access to this compound, potentially enabling its use as a unique building block.
Contextual / Application Gap The potential applications of this compound are entirely unexplored. jamaleo.com Given that substituted isoindolines are key in medicinal chemistry, a significant opportunity lies in synthesizing this compound and evaluating its biological activity. nih.gov Its utility as an intermediate for creating libraries of 4-substituted isoindoline derivatives for drug screening is a major unexplored avenue. Research could investigate if the 4-(methoxymethyl) group itself imparts any useful properties or if it serves purely as a protected hydroxymethyl group, which can be deprotected to reveal a new reactive handle for further functionalization.

In essence, this compound represents a blank slate in chemical research. The primary research opportunity is to conduct foundational studies to synthesize and characterize this compound. Subsequent research could then leverage this molecule as a specific building block to create novel, complex structures with potentially valuable applications in pharmacology and materials science, thereby filling a clear void in the current body of scientific knowledge. risingscholars.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B8505835 4-(Methoxymethyl)isoindoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-(methoxymethyl)-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C10H13NO/c1-12-7-9-4-2-3-8-5-11-6-10(8)9/h2-4,11H,5-7H2,1H3

InChI Key

VHCPWIQNWTZWDD-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC2=C1CNC2

Origin of Product

United States

Synthetic Methodologies for 4 Methoxymethyl Isoindoline and Analogous Isoindoline Derivatives

Strategies for the Construction of the Isoindoline (B1297411) Core Structure

The assembly of the isoindoline ring system can be achieved through a variety of synthetic approaches, broadly categorized into the formation of the heterocyclic ring via cyclization reactions, the reduction of pre-existing cyclic imide systems, and the convergent assembly through multicomponent reactions.

Cyclization Reactions and Annulation Approaches

Cyclization strategies are paramount in heterocyclic chemistry and provide a direct route to the isoindoline core by forming one or more key bonds in the final ring-closing step. These can be further classified based on the nature of the bond-forming event and the type of catalysis employed.

Intramolecular cyclizations are powerful methods that involve a precursor molecule containing all the necessary atoms for the ring system, which then undergoes a bond-forming reaction to construct the heterocycle.

The Pictet-Spenger reaction is a classic acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an electrophilic ring closure to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.orgthermofisher.com A modification of this strategy, starting with an appropriately substituted benzylamine, can lead to the isoindoline core. The key step is the formation of an electrophilic iminium ion, which is attacked by the ortho-position of the aryl ring to close the five-membered ring. wikipedia.org While traditionally requiring strong acid and heat, modern variants can proceed under milder conditions, sometimes without an acid catalyst. wikipedia.org The reaction's scope is broad, though it is most efficient with electron-rich aromatic systems like indoles or pyrroles. wikipedia.org

Intramolecular addition-elimination reactions provide another robust pathway. For instance, an efficient palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom has been developed to synthesize 3-acyl isoindolin-1-ones under mild conditions. organic-chemistry.org This method highlights a versatile approach to functionalized isoindolinones, which are direct precursors to isoindolines. organic-chemistry.org Another example involves the intramolecular cyclization of pyridinylbenzoic acids, where a carboxylic acid is activated by tosyl chloride, enabling cyclization onto an electron-poor pyridinic nitrogen to form isoindolones. rsc.org

Intramolecular Pathway Starting Materials Key Features Product Type
Pictet-Spenger-typeβ-Arylethylamine derivative + Aldehyde/KetoneAcid-catalyzed iminium ion formation and cyclization. wikipedia.orgorganicreactions.orgIsoindoline
Pd-catalyzed Cyclization2-Iodobenzamides with N-(2-oxoethyl) groupMild conditions, good yields for functionalized products. organic-chemistry.org3-Acyl isoindolin-1-one
Addition-EliminationPyridinylbenzoic acidsActivation of carboxylic acid for cyclization. rsc.orgPyrido-[2,1-a]isoindolone

Transition metal catalysis offers a highly efficient and atom-economical route to the isoindoline skeleton, enabling the use of diverse and readily available starting materials. abo.firesearchgate.net

Palladium-catalyzed isocyanide insertion has emerged as a powerful tool for constructing isoindolinones. nih.gov This methodology often involves a palladium-catalyzed C-H activation of a benzoic acid derivative, followed by the insertion of an isocyanide. researchgate.netresearchgate.net In these reactions, both the carbon and nitrogen atoms of the isocyanide are incorporated into the final heterocyclic product. researchgate.net The versatility of this approach allows for the synthesis of a wide array of substituted isoindolinones by varying the starting materials and the isocyanide component. researchgate.netrsc.org Mechanistic studies indicate the formation of a five-membered palladacycle is crucial for achieving site-selective C-H activation. researchgate.net

Other notable metal-catalyzed methods include Heck-aza-Michael (HaM) strategies, where a Heck reaction on a vinylsulfonamide is followed by an intramolecular aza-Michael reaction to install the isoindoline ring. nih.govnih.gov Rhodium-catalyzed three-component reactions and C-H bond activation strategies have also been successfully employed to access various isoindolinone derivatives. semanticscholar.org

Catalyst System Reaction Type Starting Materials Key Features
Palladium (Pd)C-H Activation / Isocyanide InsertionBenzoic acid derivatives, IsocyanidesAerobic conditions, high step-economy. researchgate.net
Palladium (Pd)Heck-aza-Michael (HaM)Vinylsulfonamides, Aryl halidesTwo-step, one-pot sequence. nih.govnih.gov
Rhodium (Rh)Three-Component Reaction / C-H ActivationBenzamides, Ketones/AlkynesAccess to diverse substitution patterns. semanticscholar.org

Organocatalysis provides an alternative to metal-based systems, often affording high levels of enantioselectivity in the synthesis of chiral isoindoline derivatives.

Chiral phosphoric acids have been utilized to catalyze the asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols. rsc.orgrsc.org This method yields complex spiro isoindolinone-oxepine-fused indoles with high enantioselectivity. rsc.orgrsc.org Another strategy involves the use of bifunctional organocatalysts, such as Takemoto's catalyst or cinchona-derived ureas. mdpi.comnih.gov These catalysts have been successfully applied in the asymmetric aza-Mannich/lactamization reaction of α-amido sulfones derived from 2-formyl benzoates to produce 3-substituted isoindolinones with high enantiomeric excess. mdpi.com The bifunctional nature of these catalysts is often crucial for both achieving high enantioselectivity and promoting the final cyclization step. mdpi.comnih.gov

Organocatalyst Type Reaction Starting Materials Key Features
Chiral Phosphoric AcidAsymmetric (4+3) Cyclizationα-(3-Isoindolinonyl) propargylic alcohols, 2-IndolylmethanolsHigh enantioselectivity, synthesis of complex spiro-fused systems. rsc.orgrsc.org
Chiral Bifunctional Urea/ThioureaAldol-Cyclization Rearrangement2-Formylarylnitriles, MalonatesHigh yields and excellent enantioselectivities (up to 95% ee). nih.gov
Takemoto's CatalystAsymmetric aza-Mannich/Lactamizationα-Amido sulfones from 2-formyl benzoatesCatalyst is crucial for both selectivity and the cyclization step. mdpi.com

Reductive Approaches to the Isoindoline System (e.g., reduction of phthalimide (B116566) derivatives, imide reduction)

A common and straightforward strategy for synthesizing N-substituted isoindolines involves the reduction of the corresponding phthalimide derivatives. Phthalimides are readily prepared via methods like the Gabriel synthesis, where potassium phthalimide is alkylated with a suitable halide. acs.org

The classical method for this reduction utilizes powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄). acs.org The treatment of N-benzylphthalimides with LiAlH₄ in an ethereal solvent effectively reduces both carbonyl groups of the imide to methylenes, affording the desired N-benzylisoindoline in good yield. acs.org This approach is widely applicable for the preparation of various N-substituted isoindolines. Other reducing agents and methods have also been explored, including zinc and electrochemical reduction techniques. organic-chemistry.orgacs.org The accessibility of a wide range of phthalimide derivatives makes this reductive approach a highly valuable and versatile tool for isoindoline synthesis. mdpi.com

Reducing Agent / Method Substrate Product Key Characteristics
Lithium Aluminum Hydride (LiAlH₄)N-Alkyl/Aryl-phthalimideN-Substituted IsoindolineClassical, powerful, and widely used method. acs.org
Electrochemical ReductionCyclic ImidesHydroxylactams or LactamsControllable outcome based on electric current and time. organic-chemistry.org
Zinc (Zn)Phthalic Acid DerivativesReduced Phthalide/Isoindoline derivativesAlternative metal-based reduction. acs.org

Multicomponent Reaction Strategies (e.g., Ugi reaction variants)

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. beilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. rsc.org

The Ugi reaction is a prominent MCR that has been adapted for the synthesis of isoindolinone derivatives. nih.gov In a typical variant, a 2-formylbenzoic acid, an amine, and an isocyanide are combined in a one-pot process. rsc.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then trapped by the isocyanide, followed by an intramolecular Mumm rearrangement and cyclization to yield the 3-substituted isoindolinone product. Solid-phase multicomponent reactions have also been developed, allowing for modular synthesis and the generation of libraries of isoindolinone derivatives. nih.govsciforum.netresearchgate.net These MCR strategies provide a convergent and highly flexible entry point to the isoindoline core structure. beilstein-journals.org

Reaction Name Components Product Key Features
Ugi Four-Component, Three-Center Reaction2-Formylbenzoic acid, Amine, Isocyanide3-Substituted IsoindolinoneConvergent, high diversity, one-pot synthesis. rsc.org
Solid-Phase Ugi-like MCRResin-bound Aldehyde, β-keto lactam, Isocyanide, DienophileChiral 3-Substituted IsoindolinoneAllows for modular synthesis and library generation. nih.govsciforum.net
Three-Component AssemblyAromatic dialdehyde, Amine, ThiolFluorescent IsoindoleTandem addition-cyclization process. rsc.org

Introduction and Manipulation of the Methoxymethyl Group

The incorporation of the methoxymethyl moiety onto the isoindoline scaffold can be achieved through several synthetic pathways. These routes typically involve either the formation of the isoindoline ring from an already substituted benzene (B151609) precursor or the functionalization of a pre-existing isoindoline core.

Directed Ortho-Metalation and Electrophilic Quenching Routes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of isoindoline synthesis, a directing group attached to the nitrogen atom can facilitate the deprotonation of the ortho-position (C4) by a strong base, such as an organolithium reagent. The resulting aryllithium species can then react with an appropriate electrophile to introduce the desired functionality.

For the synthesis of 4-(methoxymethyl)isoindoline, a plausible route involves the use of a suitable N-substituted isoindoline precursor. For instance, an N-benzyl-protected isoindoline can be subjected to directed ortho-lithiation. The N-benzyl group, in concert with the cyclic amine, can direct the metalation to the C4 position. Subsequent quenching of the resulting organolithium intermediate with formaldehyde (B43269) (HCHO) would yield 4-(hydroxymethyl)isoindoline. This intermediate alcohol can then be converted to the final methoxymethyl ether.

While direct quenching with a methoxymethylating agent is conceivable, the two-step process involving hydroxymethylation followed by etherification is often more practical. The reaction conditions for such lithiation procedures are critical and typically involve cryogenic temperatures to ensure selectivity and prevent side reactions.

Table 1: Key Intermediates and Reagents in Directed Ortho-Metalation Route

Intermediate/ReagentRole in Synthesis
N-protected isoindolineStarting material with a directing group for ortho-lithiation.
Organolithium reagent (e.g., n-BuLi, s-BuLi)Strong base for deprotonation at the C4 position.
Formaldehyde (HCHO)Electrophile to introduce the hydroxymethyl group.
(Isoindolin-4-yl)methanolKey intermediate alcohol.

Etherification Strategies for Methoxymethyl Installation (e.g., using methoxymethyl chloride)

Once the 4-(hydroxymethyl)isoindoline intermediate is obtained, the final step is the formation of the methoxymethyl ether. The Williamson ether synthesis is a classic and widely used method for this transformation. This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In this specific case, (isoindolin-4-yl)methanol would be treated with a base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. This alkoxide is then reacted with a methoxymethylating agent like methoxymethyl chloride (MOM-Cl) or a similar reagent to furnish this compound. The choice of solvent is crucial for the success of SN2 reactions, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly employed to enhance the reaction rate.

It is important to note that methoxymethyl chloride is a known carcinogen, and appropriate safety precautions must be taken during its handling. Alternative, less hazardous methoxymethylating reagents may also be considered.

Selective Functionalization of Aromatic Rings for Methoxymethyl Precursors

An alternative approach to the synthesis of this compound involves the construction of the isoindoline ring from a benzene derivative that already contains the methoxymethyl group or a suitable precursor. Phthalimides are common starting materials for the synthesis of isoindolines. Therefore, the synthesis could commence with a 3-substituted or 4-substituted phthalic anhydride (B1165640) or phthalimide.

For example, a synthetic route could start with the selective functionalization of a commercially available substituted phthalic acid or its anhydride. If a precursor such as 4-(hydroxymethyl)phthalimide could be synthesized, subsequent reduction of the imide functionality would yield the desired 4-(hydroxymethyl)isoindoline, which could then be etherified as described previously. The reduction of the phthalimide can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

The challenge in this approach lies in the regioselective functionalization of the phthalimide precursor to introduce the desired group at the 4-position. Various methods for the selective functionalization of aromatic rings, including electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, could be employed to synthesize the necessary starting materials.

Advanced and Sustainable Synthetic Protocols

Modern organic synthesis places a strong emphasis on the development of environmentally benign and efficient methodologies. The synthesis of isoindoline derivatives has benefited from these advancements, with numerous reports on green and stereoselective approaches.

Green Chemistry Principles in Isoindoline Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. rjpn.org In the context of isoindoline synthesis, these principles have been applied in various ways:

Solventless Conditions and Aqueous Media: To minimize the use of volatile organic solvents, some synthetic methods for isoindolines have been developed under solvent-free conditions or in aqueous media. researchgate.net Water is an attractive solvent due to its low cost, non-flammability, and environmental benignity. researchgate.net

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. uobasrah.edu.iqresearchgate.netnih.gov This technique can contribute to energy efficiency, a core principle of green chemistry. rjpn.orgnih.gov Several methods for the synthesis of isoindolinone derivatives under microwave irradiation have been reported, often employing environmentally friendly solvents like water. uobasrah.edu.iqresearchgate.net

Table 2: Examples of Green Chemistry Approaches in Isoindoline Synthesis

Green Chemistry PrincipleApplication in Isoindoline SynthesisReference
Use of Aqueous MediaSynthesis of isoindolines in water as a solvent. researchgate.netresearchgate.net
Recyclable CatalystsUse of fluorous phosphine (B1218219) for the synthesis of isoindolinones. rsc.org
Microwave IrradiationEfficient synthesis of isoindolinone derivatives in water. uobasrah.edu.iqresearchgate.net
Solventless ConditionsMicrowave-assisted synthesis of isoindoline-1,3-diones. africaresearchconnects.com

Stereoselective and Regioselective Synthesis of Substituted Isoindolines

The control of stereochemistry and regiochemistry is a fundamental challenge in organic synthesis, particularly for the preparation of biologically active molecules. For substituted isoindolines, achieving high levels of stereoselectivity and regioselectivity is crucial for their potential applications.

Stereoselective Synthesis: Enantioselective synthesis of isoindolines can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. For example, synergistic palladium and Brønsted acid catalysis has been employed for the diastereoselective cyclization of chiral sulfinamides to afford chiral isoindolines with high diastereoselectivities. organic-chemistry.org

Regioselective Synthesis: The regioselective functionalization of the isoindoline core is often dictated by the directing effects of existing substituents or by the inherent reactivity of the aromatic ring. As discussed in the context of DoM, directing groups can provide excellent control over the position of substitution. Additionally, electrophilic cyclization reactions of appropriately substituted precursors, such as o-(1-alkynyl)benzamides, can lead to the regio- and stereoselective formation of isoindolin-1-ones. nih.govresearchgate.net The development of one-pot syntheses for polycyclic isoindolines has also demonstrated control over regioselectivity through an isoindole umpolung strategy. nih.gov

The continued development of advanced synthetic protocols will undoubtedly lead to more efficient, sustainable, and selective methods for the preparation of this compound and a wide array of other functionalized isoindoline derivatives.

Flow Chemistry and Continuous Processing Applications in Isoindoline Synthesis

The paradigm of chemical synthesis is undergoing a significant transformation, with flow chemistry and continuous processing emerging as powerful technologies for the production of fine chemicals and pharmaceuticals. researchgate.net These methodologies offer a departure from traditional batch processing, providing numerous advantages in terms of safety, efficiency, and scalability. mt.comlabunlimited.com The application of flow chemistry is particularly impactful in the synthesis of heterocyclic compounds, a class of molecules that form the backbone of many pharmaceutical agents. While specific literature on the continuous flow synthesis of this compound is not extensively documented, the principles and successes in the synthesis of analogous structures, such as indoline (B122111) derivatives, provide a strong foundation for its potential application.

Flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors where the reaction occurs. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity. mt.comlabunlimited.com The high surface-area-to-volume ratio in microreactors facilitates superior heat and mass transfer compared to large-scale batch reactors, mitigating risks associated with highly exothermic or rapid reactions. researchgate.net Furthermore, the contained nature of flow systems enhances the safety of handling hazardous reagents and intermediates. labunlimited.com

The synthesis of nitrogen-containing heterocycles has notably benefited from the adoption of flow chemistry techniques. nih.govspringerprofessional.de For instance, the environmentally friendly synthesis of indoline derivatives has been significantly improved using flow chemistry. epa.gov A notable example is the N-alkylation of an indoline nitrogen atom, a common transformation in the synthesis of various bioactive molecules. In a comparative study, the N-alkylation of an indoline derivative was performed using both traditional batch and continuous flow methods, demonstrating the profound advantages of the latter. epa.gov

The batch process for this transformation required a reaction time of four days. In stark contrast, the optimized flow process achieved nearly complete conversion in just 30 minutes. epa.gov This dramatic reduction in reaction time is a direct consequence of the enhanced heat transfer and mixing achievable in a flow reactor, which allows for the use of higher temperatures to accelerate the reaction rate without compromising safety.

Moreover, the flow chemistry approach enabled a significant reduction in the amount of a carcinogenic reagent, 1,2-dibromoethane, by a factor of ten. epa.gov This not only improves the safety profile of the synthesis but also aligns with the principles of green chemistry by minimizing the use of hazardous substances. The productivity, or space-time yield, of the flow-reactor system was found to be approximately 200 times higher than that of the batch process, highlighting the economic and efficiency gains achievable with continuous processing. epa.gov

These findings for indoline derivatives can be extrapolated to the synthesis of analogous isoindoline derivatives, including this compound. The core isoindoline structure could be synthesized or functionalized using similar flow chemistry principles. For example, a key step in a potential synthesis of this compound could be the N-alkylation of a precursor isoindoline. Based on the data from the analogous indoline synthesis, a continuous flow process for this step would be expected to offer similar advantages in terms of reduced reaction time, increased safety, and higher productivity.

ParameterBatch ProcessFlow Process
Reaction Time4 days30 minutes
Conversion-Nearly Complete
Reagent Usage (1,2-dibromoethane)Standard AmountReduced by a factor of 10
Productivity (Space-Time Yield)Baseline~200 times higher

Reaction Mechanisms and Reactivity of 4 Methoxymethyl Isoindoline

Mechanistic Investigations of Isoindoline (B1297411) Formation Reactions

The synthesis of the isoindoline scaffold can be achieved through various strategic approaches, often involving the formation of key reactive intermediates. These intermediates guide the cyclization process to yield the characteristic fused bicyclic structure.

Elucidation of Key Intermediates and Transition States

The formation of isoindolines frequently proceeds through intermediates such as azomethine ylides, iminium ions, and involves concerted cycloaddition reactions.

Azomethine Ylides: These nitrogen-based 1,3-dipoles are versatile intermediates in the synthesis of five-membered nitrogen heterocycles, including the pyrrolidine ring of isoindoline. benthamdirect.comwikipedia.org They can be generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or the ring-opening of aziridines. wikipedia.org The subsequent [3+2] cycloaddition reaction of the azomethine ylide with a suitable dipolarophile is a powerful method for constructing the isoindoline core. nih.gov The stereochemistry of the resulting isoindoline is often controlled by the geometry of the azomethine ylide and the nature of the substituents. Computational studies on similar systems suggest that the cycloaddition proceeds through a concerted, but often asynchronous, transition state. nih.gov

Carbocations and Iminium Ions: Acid-catalyzed intramolecular cyclization of appropriately substituted benzylamine derivatives is a common route to isoindolines. These reactions often proceed through the formation of a benzylic carbocation or an iminium ion, which then undergoes intramolecular attack by the nitrogen atom to close the five-membered ring. For instance, the Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, can be adapted for isoindoline synthesis. wikipedia.orgnih.gov In this context, an isoindolium ion can act as the electrophile in a Pictet-Spengler-type cyclization. nih.gov The reaction is initiated by the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which is then attacked by the electron-rich aromatic ring to effect cyclization. youtube.com

Radical Intermediates: Radical cyclizations provide another avenue for the construction of the isoindoline framework. Nitrogen-centered radicals can undergo intramolecular cyclization onto an adjacent aromatic ring or an appropriately positioned double bond to form the five-membered ring. libretexts.org These reactions are typically initiated by the homolytic cleavage of a weak N-X bond (where X can be a halogen, for example) and proceed under mild conditions.

Kinetic vs. Thermodynamic Control in Isoindoline Rearrangements and Transformations

The outcome of chemical reactions, including those involving isoindoline derivatives, can often be dictated by whether the reaction is under kinetic or thermodynamic control. libretexts.orgpressbooks.publibretexts.org

Kinetic Control: At lower temperatures or with shorter reaction times, the product that is formed fastest (the kinetic product) will be the major product. pressbooks.publibretexts.org This product is formed via the transition state with the lowest activation energy. libretexts.org In the context of isoindoline chemistry, certain cycloaddition reactions, such as the Diels-Alder reaction of isoindoles (the oxidized form of isoindolines), are known to be under kinetic control at lower temperatures, favoring the formation of the endo adduct. masterorganicchemistry.comwikipedia.org

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may become reversible, allowing for the interconversion of products. pressbooks.publibretexts.org Under these conditions, the most stable product (the thermodynamic product) will be the major product, as it represents the lowest energy state of the system. libretexts.org For the Diels-Alder reaction of isoindoles, at elevated temperatures, the more sterically favored and thermodynamically more stable exo adduct can become the dominant product. wikipedia.org The interplay between kinetic and thermodynamic control is crucial in planning synthetic strategies to obtain the desired isomer of a particular isoindoline derivative.

Reaction TypeConditionsMajor ProductControl
Diels-Alder of isoindoleLow Temperatureendo adductKinetic
Diels-Alder of isoindoleHigh Temperatureexo adductThermodynamic

Transformations Involving the Isoindoline Nitrogen Atom

The secondary amine nitrogen atom in the isoindoline ring is a key site of reactivity, readily participating in nucleophilic substitution and cyclization reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of 4-(methoxymethyl)isoindoline can be readily alkylated using various alkylating agents. Standard procedures often involve the reaction of the isoindoline with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. acsgcipr.orgorganic-chemistry.org The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile. youtube.com Alternatively, reductive amination with aldehydes or ketones can also be employed to introduce N-alkyl groups.

N-Acylation: N-acylation of this compound can be achieved by reaction with acylating agents such as acid chlorides, anhydrides, or activated esters. nomuraresearchgroup.comnih.govd-nb.info The reaction with an acid chloride, for example, proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the isoindoline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then collapses to form the N-acylisoindoline and eliminates a chloride ion. libretexts.org

ReactionReagentProduct
N-AlkylationAlkyl Halide (R-X) + BaseN-Alkyl-4-(methoxymethyl)isoindoline
N-AcylationAcyl Chloride (RCOCl)N-Acyl-4-(methoxymethyl)isoindoline

N-Heterocyclization Pathways

The isoindoline nitrogen can serve as a nucleophile in intramolecular reactions to construct fused heterocyclic systems. A notable example is the Pictet-Spengler reaction and its variants. nih.govchemrxiv.orgresearchgate.net By generating an electrophilic center on a substituent attached to the isoindoline nitrogen, intramolecular cyclization onto the benzene (B151609) ring can occur, leading to the formation of a new ring fused to the isoindoline core. For instance, an N-acyliminium ion, formed from an N-acylated isoindoline derivative, can be a powerful electrophile for such cyclizations. wikipedia.org These reactions are valuable for the synthesis of complex polycyclic alkaloids and other biologically active molecules. mdpi.comnih.gov

Reactivity of the Methoxymethyl Group and its Synthetic Utility

The methoxymethyl (MOM) group at the 4-position of the isoindoline is a benzylic ether. Its reactivity is influenced by its position on the aromatic ring and its ability to stabilize adjacent positive charge.

The MOM group is generally stable under a variety of reaction conditions, including many basic and nucleophilic reagents, making it a useful protecting group for hydroxyl functions. nih.govbeilstein-journals.org However, it is susceptible to cleavage under acidic conditions. oup.com The mechanism of acid-catalyzed cleavage involves protonation of the ether oxygen, followed by cleavage of the C-O bond to generate a resonance-stabilized benzylic carbocation and methanol. This carbocation can then be trapped by a nucleophile, such as water.

The benzylic protons of the methoxymethyl group can also exhibit enhanced reactivity. Under certain conditions, such as in the presence of strong bases or through radical pathways, the benzylic C-H bonds can be functionalized. Furthermore, the methoxymethyl group can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring of the isoindoline, although this effect is likely to be modest compared to the directing effect of the fused pyrrolidine ring. The synthetic utility of the methoxymethyl group in this context could involve its conversion to other functional groups. For example, cleavage of the ether could yield a hydroxymethyl group, which could then be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic transformations. organic-chemistry.orgnih.gov

Functional GroupReagents for TransformationResulting Functional Group
4-(Methoxymethyl)Acid (e.g., HCl)4-(Hydroxymethyl)
4-(Hydroxymethyl)Oxidizing Agent (e.g., PCC)4-Formyl
4-(Hydroxymethyl)Strong Oxidizing Agent (e.g., KMnO4)4-Carboxy

Cleavage and Deprotection Methodologies

The methoxymethyl (MOM) group in this compound is an acetal-type protecting group for the hydroxymethyl functionality. Its removal, to yield 4-(hydroxymethyl)isoindoline, can be accomplished under various conditions, primarily acidic hydrolysis. The choice of deprotection agent is crucial to ensure selectivity and avoid unwanted side reactions on the isoindoline core.

Common methodologies for the cleavage of MOM ethers include:

Acid-catalyzed Hydrolysis: This is the most common method for MOM deprotection. Since the MOM group is an acetal, it is readily cleaved under acidic conditions. adichemistry.com Typically, a strong acid like hydrochloric acid (HCl) in an alcohol solvent such as methanol is used. adichemistry.com

Lewis Acids: Various Lewis acids can effectively catalyze the cleavage of MOM ethers. A combination of zinc bromide (ZnBr₂) and a soft nucleophile like propanethiol (n-PrSH) allows for rapid and selective deprotection, often in less than ten minutes, and is compatible with a wide range of other protecting groups. researchgate.net Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) is another mild reagent that enables efficient debenzylation and can be used for related ether cleavages. organic-chemistry.org

Silyl (B83357) Triflates: Aromatic MOM ethers exhibit distinct reactivity with trialkylsilyl triflates. Treatment with trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl converts the MOM ether into a silyl ether, which is then hydrolyzed to the alcohol. acs.orgacs.org This two-step, one-pot procedure offers a mild alternative to strong acid catalysis. acs.org

The following table summarizes various reagent systems for the deprotection of aromatic methoxymethyl ethers.

Reagent SystemSolventTemperatureTypical Reaction TimeNotes
Hydrochloric Acid (catalytic)MethanolRefluxVariesStandard acidic hydrolysis. adichemistry.com
ZnBr₂ / n-PrSHDichloromethaneRoom Temp.< 10 minutesRapid and highly selective method. researchgate.net
TMSOTf / 2,2'-BipyridylAcetonitrile (B52724)Room Temp.VariesMild, two-step one-pot procedure via a silyl ether intermediate. acs.orgacs.org
BCl₃·SMe₂Dichloromethane0 °C to Room Temp.1-2 hoursMild conditions, tolerates a broad range of functional groups. organic-chemistry.org

Transformations into Other Functional Groups (e.g., aldehydes, alcohols)

The primary transformation of the methoxymethyl group involves its conversion back to the parent alcohol, 4-(hydroxymethyl)isoindoline, as detailed in the deprotection section above. This benzylic alcohol is a versatile intermediate that can be readily oxidized to other functional groups, most notably the corresponding aldehyde, 4-formylisoindoline.

The oxidation of benzylic alcohols to aldehydes requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reagents are suitable for this transformation:

Nickel Peroxide (NiO₂): This reagent has been used for the oxidation of 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams) to the corresponding phthalimides, demonstrating its efficacy in oxidizing functionalities on the isoindoline scaffold. nih.govresearchgate.net

Pyridinium Chlorochromate (PCC): PCC adsorbed on silica gel is a common and effective reagent for the oxidation of primary alcohols to aldehydes with minimal over-oxidation. nih.gov

Iodoxybenzoic Acid (IBX): IBX is another mild and selective oxidant used for converting alcohols to aldehydes and is known for its operational simplicity. researchgate.net

The transformation sequence from the methoxymethyl group to an aldehyde represents a key synthetic route for introducing a carbonyl functionality onto the isoindoline ring system.

Aromatic Functionalization and Derivatization of the Isoindoline Scaffold

The benzene ring of the isoindoline core is amenable to functionalization through various aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the fused heterocyclic amine ring and the methoxymethyl group at the 4-position.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the rate and orientation of the incoming electrophile are determined by the electronic properties of the substituents on the benzene ring. lumenlearning.comwikipedia.org For this compound, two groups influence the regioselectivity:

Fused Aminoalkyl Ring: The saturated, nitrogen-containing ring fused to the benzene ring acts as a strong activating group due to the electron-donating nature of the nitrogen atom. As an alkylamino derivative, it is a powerful ortho, para-director. libretexts.orgyoutube.com

4-(Methoxymethyl) Group (-CH₂OCH₃): This group is considered a weak activating group. The methylene (B1212753) spacer prevents direct resonance donation from the oxygen to the ring, but it can stabilize the cationic intermediate (arenium ion) through hyperconjugation and weak induction. It also acts as an ortho, para-director. youtube.com

The combined influence of these two ortho, para-directing groups determines the positions of substitution. The available positions on the benzene ring are C-5, C-6, and C-7.

The fused amine directs towards positions C-5 and C-7 (ortho and para to the points of fusion).

The C-4 methoxymethyl group directs towards C-5 (ortho) and C-7 (para).

Since both groups reinforce the activation of the C-5 and C-7 positions, electrophilic substitution is strongly favored at these sites over the C-6 position. The fused amine is a significantly stronger activating group, meaning its directing effect will dominate, further enhancing the reactivity at C-5 and C-7. libretexts.orgunizin.org

Substituent GroupElectronic EffectActivating/DeactivatingDirecting Effect
Fused Aminoalkyl RingElectron-Donating (Inductive/Resonance)Strongly Activatingortho, para
4-(Methoxymethyl)Electron-Donating (Inductive)Weakly Activatingortho, para

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound are expected to yield a mixture of 5- and 7-substituted products.

Cross-Coupling Reactions on Halogenated Isoindoline Intermediates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely used in the synthesis of complex molecules. wikipedia.orgnih.gov For the isoindoline scaffold, this typically involves the initial halogenation of the aromatic ring, followed by a cross-coupling reaction with a suitable partner.

Step 1: Halogenation Based on the electrophilic substitution patterns discussed previously, halogenation (e.g., bromination or iodination) of this compound would selectively occur at the C-5 or C-7 positions. Mild halogenating agents can be used to install a halide, creating a versatile handle for subsequent reactions. organic-chemistry.orgnih.gov

Step 2: Cross-Coupling The resulting halo-isoindoline can then be used as a substrate in various cross-coupling reactions. The specific reaction depends on the organometallic reagent used. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents. nih.govyoutube.comnih.gov

Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne. mdpi.com

Stille Coupling: This reaction uses an organostannane reagent to couple with the aryl halide. nih.gov

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com

These reactions allow for the introduction of a wide variety of substituents (alkyl, alkenyl, alkynyl, aryl, heteroaryl) onto the isoindoline aromatic ring, enabling the synthesis of a diverse library of derivatives.

The table below outlines common cross-coupling reactions applicable to a halogenated this compound intermediate.

Reaction NameCoupling Partner (R-M)Catalyst/Base SystemProduct Formed (Ar-R)
Suzuki-MiyauraR-B(OH)₂ or R-B(OR)₂Pd(dppf)Cl₂ / K₂CO₃Aryl-Aryl, Aryl-Alkyl
SonogashiraR-C≡CHPd(PPh₃)₄, CuI / Et₃NAryl-Alkyne
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄Aryl-Aryl, Aryl-Vinyl
HeckAlkene (H₂C=CHR)Pd(OAc)₂ / BaseAryl-Alkene

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Methoxymethyl Isoindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the atomic framework. For 4-(Methoxymethyl)isoindoline, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and confirm the molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) in a solvent like CDCl₃ are influenced by the electronic effects of the substituents on the aromatic ring and the geometry of the heterocyclic ring.

The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The proton at position 7 (H-7) would likely appear as a doublet, coupled to H-6. The proton at position 6 (H-6) would appear as a triplet or doublet of doublets, coupled to both H-7 and H-5. The proton at position 5 (H-5) would also be a doublet, coupled to H-6.

The saturated five-membered ring contains two pairs of diastereotopic protons at positions 1 and 3, which would likely appear as two distinct signals, further complicated by coupling to each other and the N-H proton. The methoxymethyl group introduces two additional singlets: one for the benzylic methylene (B1212753) protons (-CH₂-O) and another for the methyl protons (-O-CH₃). The secondary amine proton (N-H) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (H-5, H-6, H-7) 7.0 - 7.4 m (multiplet) ortho: 7-9 Hz
Methylene (C1-H₂) ~4.2 s (singlet) or ABq (AB quartet) -
Methylene (C3-H₂) ~4.1 s (singlet) or ABq (AB quartet) -
Benzylic Methylene (-CH₂-O) ~4.5 s (singlet) -
Methyl (-O-CH₃) ~3.4 s (singlet) -

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct signals are expected. The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons.

The aromatic carbons (C-3a, C-4, C-5, C-6, C-7, C-7a) are expected in the range of 120-145 ppm. The carbon bearing the methoxymethyl group (C-4) and the two carbons fused to the heterocyclic ring (C-3a, C-7a) would be quaternary and show distinct shifts. The methylene carbons of the isoindoline (B1297411) ring (C-1 and C-3) would appear in the aliphatic region, typically around 50-60 ppm. The benzylic methylene carbon (-CH₂-O) is expected around 70-75 ppm due to the deshielding effect of the adjacent oxygen atom, while the methyl carbon (-O-CH₃) would be found further upfield, around 58 ppm. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic Quaternary (C-3a, C-7a) 140 - 145
Aromatic Quaternary (C-4) 135 - 140
Aromatic Methine (C-5, C-6, C-7) 120 - 130
Benzylic Methylene (-CH₂-O) 70 - 75
Methyl (-O-CH₃) ~58

To unambiguously assign the predicted ¹H and ¹³C signals, a series of 2D NMR experiments are indispensable. youtube.comnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between adjacent aromatic protons (H-5 with H-6, H-6 with H-7), and potentially between the geminal protons at C-1 and C-3 if they are magnetically non-equivalent.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the aromatic protons to their respective aromatic carbons, the -CH₂- protons to their methylene carbons, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular fragments. ipb.pt Expected key correlations include:

The methyl protons (-O-CH₃) to the benzylic methylene carbon (-CH₂-O).

The benzylic methylene protons (-CH₂-O) to the aromatic carbon C-4 and its neighbors (C-3a, C-5).

The isoindoline methylene protons (C1-H₂ and C3-H₂) to the aromatic quaternary carbons (C-3a and C-7a).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be used to confirm stereochemistry and conformation, for example, by showing through-space correlations between the benzylic methylene protons and the aromatic proton at C-5, or between the isoindoline methylene protons and the N-H proton.

The five-membered isoindoline ring is not planar and can undergo rapid conformational changes at room temperature, such as ring puckering or "envelope" flips. scispace.com Variable Temperature (VT) NMR studies can provide insight into these dynamic processes.

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the signals for the methylene protons (C-1 and C-3) might appear averaged and sharp. As the temperature is lowered, the rate of this exchange would decrease. If the energy barrier to interconversion is high enough, the exchange could be slowed to the point where distinct signals for the axial and equatorial protons of a single, locked conformation become visible. The temperature at which the separate signals coalesce into a single broad peak can be used to calculate the activation energy (ΔG‡) for the ring-flipping process.

¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atom. wikipedia.org Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these spectra are often acquired using indirect methods like ¹H-¹⁵N HMBC experiments. nih.govresearchgate.net

For this compound, the nitrogen atom is a secondary amine within a saturated heterocyclic ring. Its chemical shift is expected to be in a region typical for such amines. Referenced against liquid ammonia (B1221849) (0 ppm), the signal would likely appear in the range of 0 to +40 ppm. ipb.pt This experiment would confirm the presence of the nitrogen atom and provide data that is sensitive to protonation, hydrogen bonding, and other intermolecular interactions involving the amine group.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by several key absorption bands. A notable feature would be the N-H stretching vibration of the secondary amine, which typically appears as a moderate, sharp band in the 3300-3500 cm⁻¹ region. uomustansiriyah.edu.iq The C-H stretching vibrations would be observed just below and above 3000 cm⁻¹; aromatic sp² C-H stretches appear in the 3000-3100 cm⁻¹ range, while aliphatic sp³ C-H stretches are found in the 2850-3000 cm⁻¹ range. libretexts.org

The presence of the aromatic ring would be confirmed by C=C stretching bands of medium intensity around 1600 cm⁻¹ and 1450-1500 cm⁻¹. vscht.cz A strong absorption corresponding to the C-O-C stretching of the ether linkage in the methoxymethyl group is expected in the fingerprint region, typically between 1050-1150 cm⁻¹. researchgate.net

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amine 3300 - 3500 Medium
C-H Stretch (Aromatic) sp² C-H 3000 - 3100 Medium-Weak
C-H Stretch (Aliphatic) sp³ C-H 2850 - 3000 Medium-Strong
C=C Stretch (In-ring) Aromatic Ring ~1600, 1450-1500 Medium
C-O-C Stretch Ether 1050 - 1150 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition. For this compound (C₁₀H₁₃NO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. nih.govpnnl.gov This capability is crucial for confirming the identity of the synthesized compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₃NO
Nominal Mass163 amu
Monoisotopic Mass (Calculated)163.09971 Da
Expected [M+H]⁺ Ion164.10752 Da

Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically generate the protonated molecular ion [M+H]⁺ with minimal initial fragmentation. rsc.org When coupled with tandem mass spectrometry (MS/MS), as in Liquid Chromatography-Mass Spectrometry (LC-MS), collision-induced dissociation (CID) can be used to systematically fragment the parent ion. Analyzing these fragments provides valuable information about the molecule's connectivity. ncsu.edursc.org

For this compound, the fragmentation pathway of the [M+H]⁺ ion (m/z 164.1) would likely involve initial cleavage at the weakest bonds. A primary fragmentation would be the loss of the methoxymethyl group as a radical (·CH₂OCH₃, 45 Da) or the loss of formaldehyde (B43269) (CH₂O, 30 Da) followed by a methyl radical (·CH₃, 15 Da). Another significant pathway could be the cleavage of the C-N bond within the heterocyclic ring, similar to fragmentation patterns observed in related N-benzyl heterocycles. researchgate.net The parent isoindoline molecule itself is known to produce a primary fragment at m/z 118 through the loss of a hydrogen atom. nih.gov

Table 4: Plausible ESI-MS/MS Fragmentation Pathway for [this compound+H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
164.1119.1
164.1133.1
119.191.1

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Table 5: Representative Crystallographic Parameters for an Isoindoline Derivative

ParameterExample Value (for a related structure)
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)8.861
b (Å)14.666
c (Å)24.424
α, β, γ (°)90, 90, 90
Volume (ų)3174.4
Z (Molecules per unit cell)8

Note: Data is illustrative, based on a published isoindoline derivative, to show the type of information obtained from X-ray crystallography. cambridge.org

Electrochemical Characterization Techniques

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. These techniques probe the molecule's ability to be oxidized or reduced by measuring the current response to a varying applied potential. The nitrogen atom in the isoindoline ring and the electron-rich aromatic system are potential sites for electrochemical activity.

Studies on related nitrogen-containing heterocycles and isoindolinones suggest that these compounds can undergo redox reactions. researchgate.netumich.edu For this compound, one would expect to observe oxidation and/or reduction peaks in the cyclic voltammogram. The potential at which these peaks occur provides information about the energy required to remove or add electrons, while the peak shape and separation can indicate the reversibility and kinetics of the electron transfer process. researchgate.netutexas.edu Such characterization is valuable for applications in materials science and medicinal chemistry where redox activity is relevant.

Table 6: Expected Parameters from Electrochemical Characterization

ParameterDescriptionAnticipated Behavior
Oxidation Potential (Epa)Potential at which oxidation occurs.Expected, likely involving the nitrogen atom or aromatic ring.
Reduction Potential (Epc)Potential at which reduction occurs.May occur at highly negative potentials. researchgate.net
Reversibility (ΔEp)Difference between Epa and Epc.Likely to be quasi-reversible or irreversible for oxidation.
Electron TransferNumber of electrons involved in the redox process.Typically one- or two-electron processes for similar heterocycles. utexas.edu

Cyclic Voltammetry (CV) for Redox Behavior Analysis

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a chemical species in solution. gamry.com By sweeping the potential of a working electrode and measuring the resulting current, a voltammogram is produced that provides information on the oxidation and reduction processes. libretexts.org For this compound, CV can be employed to determine its oxidation potential, the stability of the resulting radical cation, and the reversibility of the redox process.

The isoindoline nucleus, being a heterocyclic amine, is susceptible to oxidation. The electron-donating nature of the nitrogen atom and the aromatic ring system suggests that this compound would undergo an oxidation reaction at a specific potential. A typical CV experiment would involve dissolving this compound in a suitable solvent with a supporting electrolyte, such as acetonitrile (B52724) with tetrabutylammonium (B224687) hexafluorophosphate, and scanning the potential.

The resulting cyclic voltammogram is expected to show an anodic peak corresponding to the oxidation of the isoindoline moiety. The position of this peak (Epa) provides information about the energy required for the electron removal. Upon reversing the potential scan, a cathodic peak (Epc) may be observed if the oxidized species is stable enough to be reduced back to the original form. The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) gives an indication of the electrochemical reversibility of the reaction. libretexts.org For a reversible one-electron process, this value is theoretically 59 mV.

Hypothetical Cyclic Voltammetry Data for this compound
ParameterValueDescription
Anodic Peak Potential (Epa)+0.85 V vs. Ag/AgClPotential at which oxidation occurs.
Cathodic Peak Potential (Epc)+0.78 V vs. Ag/AgClPotential at which the oxidized species is reduced.
Peak Potential Separation (ΔEp)70 mVIndicates a quasi-reversible electron transfer process.
Anodic Peak Current (Ipa)15 µAProportional to the concentration and diffusion coefficient of the analyte.
Cathodic Peak Current (Ipc)14 µARelated to the stability of the oxidized species.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the processes occurring at the interface between an electrode and a solution. nih.gov It works by applying a small sinusoidal AC potential perturbation and measuring the resulting current response over a wide range of frequencies. researchgate.net For this compound, EIS can be used to study its adsorption behavior on an electrode surface and to model the interfacial charge transfer resistance. aip.org

When this compound is present in the electrolyte, it may adsorb onto the working electrode surface, altering the properties of the electrode-electrolyte interface. This change can be detected and quantified using EIS. The resulting impedance data is typically represented as a Nyquist plot and can be fitted to an equivalent circuit model to extract quantitative parameters. researchgate.net

A common equivalent circuit, the Randles circuit, includes the solution resistance (Rs), the double-layer capacitance (Cdl), the charge-transfer resistance (Rct), and a Warburg element (Zw) for diffusion. The charge-transfer resistance is inversely proportional to the rate of the redox reaction at the electrode surface, while the double-layer capacitance relates to the adsorption of species at the interface.

Hypothetical EIS Parameters for an Electrode in the Presence of this compound
ParameterValueInterpretation
Solution Resistance (Rs)50 ΩResistance of the electrolyte solution.
Charge-Transfer Resistance (Rct)2.5 kΩResistance to electron transfer at the electrode surface, influenced by the presence of the molecule.
Double-Layer Capacitance (Cdl)20 µF/cm²Capacitance of the electrode-electrolyte interface, affected by molecular adsorption.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a particular analytical technique. For this compound, derivatization can be employed to enhance its detectability in fluorescence-based methods and to improve its ionization efficiency in mass spectrometry.

Fluorogenic Derivatization for Enhanced Fluorescence Detection

The secondary amine in the isoindoline ring of this compound is a suitable target for derivatization. Reagents such as Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are commonly used for the derivatization of primary and secondary amines. libretexts.org The reaction of this compound with Dansyl chloride in a basic medium would yield a highly fluorescent dansyl-isoindoline derivative. This derivatization would significantly lower the limit of detection, allowing for the quantification of trace amounts of the compound.

The derivatized product can then be separated by HPLC and detected with high sensitivity using a fluorescence detector. The excitation and emission wavelengths would be characteristic of the dansyl fluorophore.

Hypothetical Fluorescence Properties Before and After Derivatization
CompoundDerivatizing AgentExcitation Wavelength (λex)Emission Wavelength (λem)Relative Fluorescence Intensity
This compoundNoneN/AN/A~0
Dansyl-4-(Methoxymethyl)isoindolineDansyl Chloride~340 nm~520 nm>1000

Derivatization for Improved Mass Spectrometry Ionization Efficiency

While mass spectrometry (MS) is a powerful analytical tool, the ionization efficiency of some molecules can be low, leading to poor sensitivity. nih.gov Derivatization can be used to introduce a functional group that is more readily ionized, thereby enhancing the signal in MS. rsc.org

This compound, with its secondary amine, can be derivatized to improve its proton affinity or to introduce a pre-charged moiety. One common strategy for derivatizing secondary amines is through acylation. For instance, reaction with an acyl chloride containing a tertiary amine, such as 4-(dimethylamino)benzoyl chloride, would introduce a group with high proton affinity. nih.gov This would lead to a significant enhancement of the [M+H]+ ion in electrospray ionization (ESI) mass spectrometry.

This derivatization not only increases the ionization efficiency but can also improve the chromatographic properties of the analyte in liquid chromatography-mass spectrometry (LC-MS) analysis.

Hypothetical Mass Spectrometry Signal Enhancement via Derivatization
AnalyteIonization ModeObserved Ion [M+H]+ (m/z)Relative Signal Intensity
This compoundPositive ESI164.11.0
Derivatized this compoundPositive ESI311.2>75

Theoretical and Computational Studies of Isoindoline Systems, Including 4 Methoxymethyl Isoindoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the modern investigation of molecular systems. These methods are routinely applied to isoindoline (B1297411) derivatives to elucidate their electronic structure and predict their properties with a high degree of accuracy. nih.govacs.orgnih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for the geometry optimization of isoindoline derivatives to determine their most stable three-dimensional conformations. nih.govmdpi.com The process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. mdpi.commdpi.com For instance, DFT calculations using specific functionals like B3LYP with basis sets such as 6-311++G** are used to compute the equilibrium geometry of the molecule in its ground state. nih.gov

Once the geometry is optimized, the electronic properties can be analyzed. This includes the distribution of electron density, which is crucial for understanding molecular polarity, dipole moment, and sites susceptible to electrophilic or nucleophilic attack. tandfonline.com Molecular electrostatic potential (MEP) maps, derived from these calculations, visually represent the charge distribution and are used to predict intermolecular interaction patterns. nih.gov

A comparison of calculated and experimental structural parameters, such as bond lengths and angles, serves to validate the computational model. For example, studies on isoindoline-related structures show a good correlation between parameters determined by X-ray crystallography and those calculated via DFT. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies and gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. libretexts.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. tandfonline.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small gap suggests the molecule is more reactive. acs.org

Quantum chemical calculations for isoindoline-1,3-dione derivatives have been used to determine their HOMO-LUMO energies and energy gaps. acs.orgtandfonline.com These values help in extrapolating the relationships between a compound's structure, energy, and reactivity characteristics. acs.org

Table 1: Representative Frontier Molecular Orbital Energies of an Isoindoline Derivative (Note: Data is illustrative, based on typical values for related structures.)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE)4.7

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to confirm or elucidate the structure of newly synthesized compounds. nih.gov DFT, combined with the Gauge-Including Atomic Orbital (GIAO) method, is a well-established framework for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with considerable accuracy. nih.govrsc.orgaps.org

Theoretical calculations of isotropic chemical shifts for isoindoline derivatives have shown an excellent correlation with experimental data. nih.govtandfonline.com This predictive power is invaluable for assigning the correct structure when experimental data is ambiguous, such as in cases involving regioisomers or tautomers. rsc.org By comparing the computed chemical shifts with the experimental spectrum, researchers can confidently determine the molecular structure. nih.gov

Table 2: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts for an Isoindoline Moiety (Note: Data is representative and illustrates the typical correlation.)

ProtonExperimental δ (ppm)Calculated δ (ppm)
Ar-H17.857.82
Ar-H27.857.82
Ar-H37.757.71
Ar-H47.757.71

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide insight into the flexibility, accessible conformations, and time-dependent behavior of molecules like 4-(Methoxymethyl)isoindoline.

Energy Minimization and Potential Energy Surface Exploration

Energy minimization, a core component of geometry optimization, is the process of finding a stable conformation of a molecule. youtube.com This procedure explores the potential energy surface (PES) of a molecule to locate its local and global energy minima. worldscientific.com The PES is a mathematical landscape where the potential energy of the system is a function of its atomic coordinates. Stationary points on this surface correspond to stable isomers and transition states. mdpi.com For flexible molecules with rotatable bonds, like the methoxymethyl group in this compound, exploring the PES is crucial to identify the most stable conformers and understand the energy barriers between them.

Assessment of Intramolecular Interactions and Tautomeric Equilibria

Furthermore, the isoindole core can exist in different tautomeric forms, such as the 1H-isoindole and 2H-isoindole forms. thieme-connect.de The relative stability of these tautomers is influenced by substitution patterns and solvent effects. thieme-connect.deworldscientific.com Quantum chemical calculations can predict the relative energies of different tautomers, providing insight into the position of the tautomeric equilibrium. worldscientific.com For example, calculations have shown that intramolecular hydrogen bonding can significantly stabilize one tautomer over another, shifting the equilibrium. mdpi.comsemanticscholar.org Such studies are critical for understanding the fundamental chemistry of isoindoline systems, as the dominant tautomer dictates the molecule's reactivity and physical properties. thieme-connect.de

Prediction of Reactivity and Stability Parameters

Theoretical and computational studies on isoindoline systems provide valuable insights into their reactivity and stability. By employing quantum chemical calculations, it is possible to determine a range of molecular properties that act as descriptors of chemical behavior. These parameters are crucial for understanding the intrinsic electronic characteristics of isoindoline derivatives and for predicting their interactions in chemical reactions.

Chemical Hardness and Softness

In the realm of computational chemistry, chemical hardness (η) and softness (S) are fundamental concepts that quantify the resistance of a molecule to a change in its electron distribution. A molecule with a large gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is described as "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap, suggesting it is more polarizable and reactive. semanticscholar.orgias.ac.in

Density Functional Theory (DFT) is a common method used to calculate these properties. For a series of isoindoline derivatives, DFT analysis has been employed to determine their HOMO-LUMO gaps and, consequently, their hardness and softness. pharmakonpress.gr Studies on isoindoline-1,3-dione derivatives have shown that molecules with high energy gaps are hard, stable, less reactive, and less polarizable, while those with lower energy gaps are considered soft and more polarizable. semanticscholar.org The chemical softness is often found to be significantly greater than the chemical hardness, indicating a general tendency for these compounds to be soft in nature. semanticscholar.org

For instance, a study on a set of isoindoline derivatives reported hardness values (η) ranging from 0.055 to 0.063 eV and softness values (S) from 15.87 to 18.01 eV⁻¹. pharmakonpress.gr

Table 1: Calculated Reactivity and Stability Parameters for Selected Isoindoline Derivatives

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Hardness (η) (eV) Softness (S) (eV⁻¹)
Isoindoline Derivative A1 -0.202 -0.091 0.111 - -
Isoindoline Derivative A3 -0.228 -0.102 0.126 - -

Note: The specific structures for derivatives A1 and A3 were not detailed in the source material. The data for "General Isoindoline Derivatives" comes from a broader study on several such compounds. pharmakonpress.gr

Ionization Potential and Electron Affinity

Ionization potential (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when a molecule accepts an electron. These parameters are directly related to the energies of the HOMO and LUMO, respectively. A high ionization potential suggests that the molecule does not easily give up an electron, indicating stability. A high electron affinity suggests a greater tendency to accept an electron.

Computational studies on isoindoline derivatives have provided values for these properties. For a selection of isoindoline compounds, the ionization potentials were calculated to be in the range of 0.197 to 0.228 eV, and the electron affinities were found to be between 0.081 and 0.102 eV. pharmakonpress.gr These values are crucial for understanding the electron-donating and electron-accepting capabilities of these molecules in chemical reactions.

Table 2: Calculated Ionization Potential and Electron Affinity for Selected Isoindoline Derivatives

Compound Ionization Potential (I) (eV) Electron Affinity (A) (eV)

Note: This data represents a range of values calculated for a series of isoindoline derivatives in a specific study. pharmakonpress.gr

Computational Electrochemistry Studies (e.g., redox potential prediction for isoindole-4,7-diones)

Computational electrochemistry is a powerful tool for predicting the redox behavior of molecules, which is particularly relevant for isoindoline-related structures like isoindole-4,7-diones. These compounds are of interest as potential organic cathode materials for batteries. acs.orgresearchgate.net Density Functional Theory (DFT) based computational strategies have been successfully used to calculate the redox potentials of a series of 16 isoindole-4,7-dione (IID) derivatives. researchgate.netacs.org

These computational models take into account all possible electron and proton transfers, and the calculated results have shown a strong correlation with experimental electrochemical and spectroscopic measurements. acs.orgacs.org The redox potentials of these quinone-containing systems can be selectively modified through substitution on the isoindole ring. acs.org

In a study on 2-methyl-isoindole-4,7-dione, cyclic voltammetry experiments in acetonitrile (B52724) revealed two quasireversible redox peaks at -1.25 V and -1.60 V versus the ferrocene/ferrocenium (Fc⁰/Fc⁺) redox couple. acs.org These peaks correspond to the conversion between the quinone (Q), semiquinone (SQ), and hydroquinone (B1673460) (HQ) species. acs.org Computational methods have demonstrated excellent predictive power for these redox potentials, with a mean absolute deviation of 38 mV when compared to experimental values in aqueous solutions. acs.org

The computational strategies developed for isoindole-4,7-diones are generally applicable for predicting the electrochemical behavior of other quinone systems that involve proton and electron transfers. researchgate.netacs.org This highlights the utility of theoretical calculations in screening and designing novel organic molecules for various electrochemical applications.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Isoindoline
Isoindole-4,7-dione
Isoindoline-1,3-dione
2-methyl-isoindole-4,7-dione
Ferrocene

Non Biological Applications of Isoindoline Derivatives

Applications in Materials Science

The inherent properties of the isoindoline (B1297411) structure, such as its planarity, electron-rich nature, and potential for extensive π-conjugation upon substitution, make it an attractive candidate for the development of novel materials with tailored electronic and optical properties.

Organic Cathode Materials in Battery Technology

The quest for sustainable and high-performance energy storage solutions has driven research into organic electrode materials as alternatives to traditional inorganic-based systems. Isoindoline derivatives, particularly isoindole-4,7-diones, have emerged as promising candidates for organic cathode materials in lithium-ion batteries. The redox activity of the quinone moiety within the isoindole-4,7-dione structure allows for reversible electrochemical energy storage.

The fusion of a p-benzoquinone unit with a pyrrole (B145914) ring to form the isoindole-4,7-dione core creates a bifunctional molecule. The quinone part facilitates redox cycling at a stable potential, a crucial characteristic for a battery cathode. Simultaneously, the pyrrole moiety offers a pathway for polymerization, which can enhance the material's stability and prevent its dissolution into the battery's electrolyte, a common failure mechanism for small-molecule organic electrodes.

Computational studies, employing density functional theory (DFT), have been instrumental in screening and predicting the electrochemical properties of various isoindole-4,7-dione derivatives. These studies calculate key parameters like redox potentials and specific capacities, guiding the synthesis of the most promising candidates. For instance, research has shown that substituting the isoindole-4,7-dione core with electron-withdrawing groups can positively modulate the redox potential.

A selection of computationally screened isoindole-4,7-dione derivatives and their predicted properties are presented in the table below.

CompoundPredicted Redox Potential (V)Predicted Specific Capacity (mAh/g)
5,6-dicyano-2-methyl-isoindole-4,7-dioneHighHigh
5,6-dihydroxy-2-methyl-isoindole-4,7-dioneHighHigh
2-methyl-5-(trifluoromethyl)-isoindole-4,7-dioneHighHigh

These theoretical predictions highlight the potential of tailored isoindole-4,7-diones to serve as high-voltage and high-capacity organic cathode materials.

Dyes and Pigments Based on Isoindoline Chromophores

The extended π-conjugated system inherent in many isoindoline derivatives makes them excellent chromophores, leading to their widespread use as dyes and pigments. nih.gov These colorants are known for their brilliant hues, high color strength, and often excellent stability towards light and heat.

Isoindoline-based pigments are a significant class of high-performance organic pigments. They are characterized by a central isoindoline ring system, often with two imino groups at the 1- and 3-positions, which are connected to other aromatic or heterocyclic moieties. The specific substituents on these connected groups play a crucial role in determining the final color and performance properties of the pigment.

A prominent example is Pigment Yellow 139, which belongs to the 1,3-disubstituted isoindoline class of dyes and is valued for its high resistance and effectiveness. nih.gov The color of isoindoline pigments can be tuned across a wide spectrum, from greenish-yellow to orange, red, and even brown, by modifying the chemical structure. For instance, the condensation of primary amines with o-diacylbenzenes can lead to the formation of intensely colored blue-violet pigments. beilstein-journals.org This reaction is noted for its high sensitivity and has found use as a marker in analytical chemistry for staining primary amines. beilstein-journals.org

The table below lists some examples of isoindoline-based pigments and their characteristic colors.

Pigment NameChemical ClassColor
Pigment Yellow 1391,3-disubstituted isoindolineReddish-yellow
Unnamed DerivativeCondensation product of primary amine and o-diacylbenzeneIntense blue-violet

Photochromic Materials

Photochromism is a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. While the field of photochromic materials is dominated by classes such as spiropyrans and spirooxazines, which are structurally related to indolines, specific and extensive research on isoindoline-based photochromic materials is not as prevalent in the available literature.

Spiro(indoline-naphthoxazines) are a well-studied class of photochromic compounds. researchgate.net Upon UV irradiation, the spiro C-O bond cleaves, leading to the formation of a colored, planar merocyanine (B1260669) isomer. This process is reversible, with the colored form reverting to the colorless spiro form either thermally or by irradiation with visible light. While these compounds contain an indoline (B122111) moiety, which is an isomer of isoindoline, direct extrapolation of their photochromic behavior to isoindoline-based systems requires dedicated research. The structural and electronic differences between the indoline and isoindoline skeletons would likely influence the energetics and kinetics of the photochromic switching process.

Further investigation is required to explore the potential of incorporating the isoindoline scaffold into novel photochromic systems and to understand how its unique properties might be harnessed for applications in areas such as smart windows, optical data storage, and molecular switches.

Role as Key Synthetic Intermediates in Fine Chemical Synthesis (excluding pharmaceutical intermediates)

The isoindoline ring system is a valuable building block in organic synthesis, serving as a key intermediate in the construction of more complex molecules for various non-pharmaceutical applications. Its utility stems from the reactivity of the isoindoline core, which can be readily functionalized at the nitrogen atom and on the aromatic ring.

Isoindoline derivatives are employed in the synthesis of a variety of fine chemicals, including functional dyes, ligands for catalysis, and components of advanced materials. For example, the synthesis of isoindoline-based pigments often involves the construction of the isoindoline core as a central step, followed by the introduction of various auxochromic and chromophoric groups to achieve the desired color and properties.

Furthermore, functionalized isoindolines are precursors to ligands used in coordination chemistry and catalysis. The ability to introduce specific donor atoms and chiral centers onto the isoindoline framework allows for the creation of tailored ligands for a range of catalytic transformations.

The synthesis of isoindolinones, a class of compounds containing a carbonyl group in the five-membered ring, is another area where isoindoline chemistry plays a crucial role. Isoindolinones themselves can be key intermediates for more complex heterocyclic systems with applications in materials science.

Catalytic Applications of Isoindoline-Based Ligands and Complexes

The modular nature of the isoindoline scaffold makes it an excellent platform for the design of ligands for transition metal catalysis. By modifying the substituents on the isoindoline ring, particularly at the 1- and 3-positions, ligands with specific steric and electronic properties can be synthesized. These ligands can then be coordinated to various metal centers to create catalysts for a wide range of organic transformations.

Bis(imino)isoindoline ligands, for example, are a class of tridentate NNN pincer ligands that have been extensively studied. These ligands can stabilize various transition metal ions in different oxidation states, leading to catalytically active complexes. The electronic properties of the resulting metal complexes can be fine-tuned by altering the substituents on the imino nitrogen atoms.

Research has shown that transition metal complexes of bis(pyridylimino)isoindolide (BPI) ligands have applications in homogeneous catalysis. These complexes can be designed to be redox-active, which is a desirable feature for many catalytic cycles. The ability of the ligand to act as an electron reservoir can facilitate multi-electron transformations at the metal center.

Advanced Optical and Optoelectronic Applications

The delocalized π-electron systems present in many isoindoline derivatives give rise to interesting optical and optoelectronic properties, making them candidates for applications in these advanced fields. Isoindole-1,3-diones, in particular, have been investigated for their potential in nonlinear optics (NLO).

Organic molecules with high NLO properties are of interest for applications in telecommunications, optical data storage, and optical information processing. acgpubs.org The presence of delocalized π-electrons in a molecule can lead to a large hyperpolarizability, which is a measure of the NLO response. Isoindoline-1,3-diones are considered good candidates for NLO materials due to their inherent π-electron system. acgpubs.org

The optical properties of several N-substituted isoindole-1,3-dione derivatives have been studied. acgpubs.org These studies have characterized their UV-Vis absorption, transmittance, and refractive indices. The absorbance of these compounds is typically in the near-ultraviolet region, while they exhibit high transparency in the visible region. acgpubs.org

The table below summarizes some of the measured optical properties of selected isoindole-1,3-dione derivatives. acgpubs.org

CompoundAbsorbance Peak (nm)Transmittance RangeRefractive Index (n)
Compound 5229-231High in visible region1.942 - 2.512
Compound 6229-231High in visible region1.942 - 2.512
Compound 7229-231High in visible region1.942 - 2.512
Compound 8229-231High in visible region1.942 - 2.512
Compound 9229-231High in visible region1.942 - 2.512
Compound 10229-231High in visible region1.942 - 2.512

Note: The specific structures of compounds 5-10 can be found in the cited literature. acgpubs.org

These properties, combined with the potential for high NLO responses, make isoindoline derivatives promising materials for the development of new optoelectronic devices. Further research in this area could lead to their use in applications such as optical switches, frequency converters, and electro-optic modulators.

Future Research Directions and Unexplored Avenues for 4 Methoxymethyl Isoindoline

Development of Novel and More Efficient Synthetic Routes

Current synthetic strategies for isoindoline (B1297411) derivatives, while effective, often present opportunities for improvement in terms of efficiency, atom economy, and stereoselectivity. Future research could productively focus on several key areas to enhance the synthesis of 4-(Methoxymethyl)isoindoline.

One promising direction is the exploration of catalytic C-H activation and functionalization. Directing group-assisted C-H activation on the benzene (B151609) ring of a suitable precursor could offer a more direct and atom-economical route to introduce the methoxymethyl group or the isoindoline core itself, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Additionally, there is a need for the development of more efficient and stereoselective methods for the synthesis of chiral this compound derivatives. As many bioactive molecules are chiral, the ability to selectively synthesize one enantiomer is of paramount importance. Future work could focus on asymmetric catalysis, employing chiral ligands or catalysts to control the stereochemical outcome of the ring-forming or functionalization reactions.

Proposed Research DirectionPotential AdvantagesRelevant Synthetic Concepts
C-H Activation/FunctionalizationIncreased atom economy, reduced synthetic stepsDirecting group strategies, transition metal catalysis
One-Pot Cascade ReactionsHigher overall yields, reduced waste, improved efficiencyTandem reactions, multicomponent reactions
Isoindole Umpolung StrategiesAccess to novel polycyclic derivativesReversal of polarity, Pictet-Spengler type cyclizations
Asymmetric SynthesisAccess to enantiomerically pure compoundsChiral catalysts, asymmetric induction

Exploration of Underinvestigated Chemical Transformations of the Methoxymethyl Group

The methoxymethyl (MOM) group in this compound is often considered a stable protecting group for the corresponding benzyl (B1604629) alcohol. Its cleavage under acidic conditions to reveal the alcohol is a well-documented transformation. However, the full reactive potential of this functional group, beyond its protective role, remains largely unexplored.

Future investigations could focus on the selective functionalization of the methoxymethyl group itself. For instance, research into the metal-catalyzed or radical-mediated halogenation of the benzylic methylene (B1212753) position could provide a handle for further synthetic modifications, allowing for the introduction of a wide range of other functional groups.

Another area of interest is the potential for the methoxymethyl group to act as a temporary directing group for electrophilic aromatic substitution on the isoindoline ring. The oxygen atoms of the methoxymethyl group could coordinate to a Lewis acid, potentially influencing the regioselectivity of subsequent electrophilic additions to the aromatic ring.

Furthermore, the possibility of transforming the methoxymethyl group into other functional moieties through oxidation or reduction pathways warrants investigation. For example, controlled oxidation could potentially yield the corresponding formate (B1220265) ester or carboxylic acid, while reductive cleavage under specific conditions might offer an alternative to acidic deprotection.

Transformation TypePotential OutcomeResearch Focus
Selective FunctionalizationIntroduction of new functional groups at the benzylic positionHalogenation, cross-coupling reactions
Directing Group ChemistryRegiocontrolled electrophilic aromatic substitutionLewis acid coordination, kinetic vs. thermodynamic control
Oxidation/ReductionConversion to other functional groupsSelective oxidation reagents, novel reductive cleavage methods

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers a powerful toolkit for gaining deeper insights into the structural, electronic, and reactive properties of molecules like this compound. While experimental studies provide invaluable data, computational modeling can complement these findings by providing a molecular-level understanding of reaction mechanisms and predicting properties that may be difficult or time-consuming to measure experimentally.

Future research should leverage advanced computational methods, such as Density Functional Theory (DFT), to investigate various aspects of this compound chemistry. DFT calculations can be employed to elucidate the mechanisms of known and novel synthetic reactions, helping to optimize reaction conditions and design more efficient catalysts. For instance, modeling the transition states of different synthetic routes could guide the development of more selective and higher-yielding procedures.

Moreover, computational studies can be used to predict a range of molecular properties of this compound and its derivatives. This includes electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's potential in electronic applications. Molecular modeling can also be used to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of newly synthesized compounds.

Finally, molecular docking and dynamics simulations could be employed to explore the potential interactions of this compound with various materials or in different solvent environments, providing insights that could guide the development of new applications.

Computational MethodResearch ApplicationPotential Insights
Density Functional Theory (DFT)Mechanistic studies of synthetic reactionsTransition state analysis, reaction pathway elucidation, catalyst design
DFT and other quantum methodsPrediction of molecular propertiesHOMO/LUMO energies, spectroscopic data (NMR, IR), electronic structure
Molecular Docking and DynamicsInteraction with other molecules and materialsBinding affinities, conformational analysis, solvent effects

Integration into Novel Materials Science Applications (excluding biomedical)

The unique structural and electronic properties of the isoindoline scaffold suggest that this compound could be a valuable building block for the development of novel materials with interesting and useful properties, beyond the biomedical field.

One promising area of exploration is in the field of organic electronics. The isoindoline core is a π-conjugated system, and by modifying the substituents on the aromatic ring and the nitrogen atom, it may be possible to tune the electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The methoxymethyl group could serve as a convenient handle for further functionalization or for improving the processability and solubility of such materials. Research into the synthesis and characterization of polymers and oligomers containing the this compound unit is a logical next step.

Furthermore, the isoindoline-1,3-dione derivatives, which can be synthesized from isoindolines, have been investigated for their nonlinear optical (NLO) properties due to the presence of delocalized π-electrons. Future research could focus on the synthesis of NLO materials derived from this compound and the systematic study of their structure-property relationships.

The incorporation of this compound into polymer backbones could also lead to materials with enhanced thermal stability or specific mechanical properties. The rigid isoindoline unit could impart desirable characteristics to high-performance polymers.

Application AreaRationaleProposed Research
Organic Electronicsπ-conjugated isoindoline coreSynthesis and characterization of polymers and small molecules for OLEDs, OPVs, and OFETs
Nonlinear Optical (NLO) MaterialsDelocalized π-electron system in isoindoline-1,3-dionesSynthesis of derivatives and measurement of their NLO properties
High-Performance PolymersRigid isoindoline scaffoldIncorporation into polymer backbones to enhance thermal and mechanical properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Methoxymethyl)isoindoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors containing methoxymethyl and isoindoline moieties. For example, nucleophilic substitution or catalytic hydrogenation may be employed. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst type (e.g., Pd/C for hydrogenation) significantly affect yield .
  • Key Data :

PrecursorReaction TypeCatalystYield (%)Purity (%)
XCyclizationPd/C7899
YSubstitutionNone6295

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxymethyl protons resonating at δ 3.2–3.5 ppm .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 178.12) ensures molecular formula validation .
  • HPLC-PDA : Purity analysis (>98%) using C18 columns with methanol/water gradients .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods for synthesis due to potential respiratory irritation.
  • Store under inert gas (argon) at –20°C to prevent oxidation.
  • Toxicity screening (e.g., Ames test) is recommended before in vitro assays .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target receptors (e.g., serotonin transporters).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

Q. What experimental design considerations are essential for in vivo studies of this compound?

  • Methodological Answer :

  • Animal Models : Use Sprague-Dawley rats (n ≥ 8/group) with randomized allocation to reduce bias .
  • Dose Selection : Base on allometric scaling from in vitro IC₅₀ values (e.g., 10–50 mg/kg).
  • Endpoint Analysis : Include behavioral assays (e.g., forced swim test) and biomarker quantification (ELISA) .

Q. How should researchers address contradictory data in stability studies of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Degradation : Perform forced degradation at pH 1–13 (37°C, 72 hrs) and analyze via UPLC-MS.
  • Statistical Reconciliation : Apply ANOVA to identify pH-dependent degradation pathways (α = 0.05) .
  • Example Data :
pHDegradation (%)Major Degradant
115Hydrolyzed ester
75None
1340Oxidized product

Q. What strategies validate the selectivity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Counter-Screening : Test against related enzymes (e.g., monoamine oxidase A/B) to rule off-target effects.
  • Covalent Binding Assays : Use fluorescent probes (e.g., TAMRA) to confirm target engagement .
  • Kinetic Analysis : Determine Ki values via Lineweaver-Burk plots under varying substrate concentrations .

Methodological Best Practices

  • Data Reproducibility : Document batch-specific variations (e.g., solvent lot numbers) and include negative controls .
  • Ethical Compliance : For preclinical studies, adhere to ARRIVE guidelines for animal welfare reporting .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Medicinal Chemistry Research) over commercial databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.